molecular formula C11H21NO4 B558499 Boc-L-isoleucine CAS No. 116194-21-9

Boc-L-isoleucine

Cat. No.: B558499
CAS No.: 116194-21-9
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-YUMQZZPRSA-N
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Description

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

Mechanism of Action

Target of Action

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is primarily used in peptide synthesis . The primary targets of this compound are the proteins that it helps synthesize. These proteins play various roles in the body, including structural, enzymatic, and regulatory functions.

Mode of Action

This compound interacts with its targets through the process of peptide synthesis. It is incorporated into the growing peptide chain during protein synthesis, contributing its unique side chain to the overall structure and function of the protein .

Biochemical Pathways

This compound is involved in the biosynthesis of proteins. It is an essential component of the branched-chain amino acids (BCAAs), which also include L-leucine and L-valine . These BCAAs are crucial in various metabolic pathways. For instance, they provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy .

Result of Action

The result of this compound’s action is the successful synthesis of proteins. These proteins then perform their respective functions in the body, contributing to various physiological processes. For instance, proteins synthesized with this compound can be involved in muscle growth and repair, immune response, and regulation of metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution. Additionally, factors such as temperature and the presence of other molecules can affect the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-isoleucine can be synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent epimerization .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-L-isoleucine is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protecting group for the amino group of L-isoleucine. This allows for the selective formation of peptide bonds without unwanted side reactions .

In medicine, this compound derivatives are used in the development of pharmaceuticals, particularly those involving peptide-based drugs. The compound’s ability to protect the amino group makes it valuable in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-leucine
  • Boc-L-valine
  • Boc-L-alanine

Uniqueness

Boc-L-isoleucine is unique due to its specific structure, which includes a branched side chain. This structure influences its reactivity and the types of peptides it can form. Compared to Boc-L-leucine and Boc-L-valine, this compound has a different steric profile, making it suitable for synthesizing peptides with specific structural requirements .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884508
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-16-7
Record name tert-Butoxycarbonyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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